![molecular formula C26H24ClFN4O3 B10831633 (3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B10831633.png)
(3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCG273441 is a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5) with an IC50 value of 3.8 nanomolar. It is highly selective for GRK5 over GRK2, with an IC50 value of 4.8 micromolar for GRK2. The compound binds to Cys474, a GRK5 subfamily-specific residue, as a covalent handle .
Preparation Methods
The synthesis of CCG273441 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
CCG273441 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
CCG273441 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of G protein-coupled receptor kinase 5.
Biology: Employed in biological studies to understand the role of G protein-coupled receptor kinase 5 in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where G protein-coupled receptor kinase 5 is implicated, such as cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting G protein-coupled receptor kinase 5
Mechanism of Action
CCG273441 exerts its effects by covalently binding to the Cys474 residue of G protein-coupled receptor kinase 5. This binding inhibits the kinase activity of G protein-coupled receptor kinase 5, preventing the phosphorylation of G protein-coupled receptors. The inhibition of G protein-coupled receptor kinase 5 affects various cellular signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
CCG273441 is unique in its high selectivity for G protein-coupled receptor kinase 5 over G protein-coupled receptor kinase 2. Similar compounds include:
CCG215022: Another inhibitor of G protein-coupled receptor kinase 5, but with different selectivity and potency.
CCG258208: A compound with similar inhibitory effects on G protein-coupled receptor kinase 5 but different chemical structure.
CCG224406: An inhibitor of G protein-coupled receptor kinase 5 with distinct binding properties and selectivity
Properties
Molecular Formula |
C26H24ClFN4O3 |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
(3Z)-3-[[4-[(2-chloroacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-1H-indole-5-carboxamide |
InChI |
InChI=1S/C26H24ClFN4O3/c1-13-22(29-15(3)24(13)32-23(33)12-27)11-20-19-10-17(6-9-21(19)31-26(20)35)25(34)30-14(2)16-4-7-18(28)8-5-16/h4-11,14,29H,12H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/b20-11-/t14-/m1/s1 |
InChI Key |
IDWBLFLYQVHAFH-LPKQHDGYSA-N |
Isomeric SMILES |
CC1=C(NC(=C1NC(=O)CCl)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=C(C=C4)F)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1NC(=O)CCl)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=C(C=C4)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
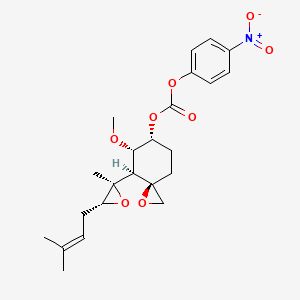
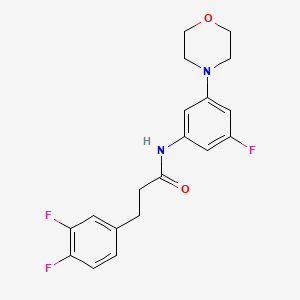
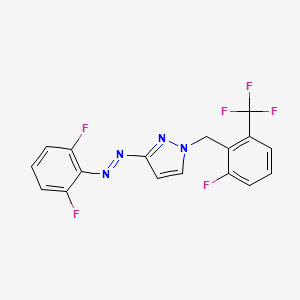
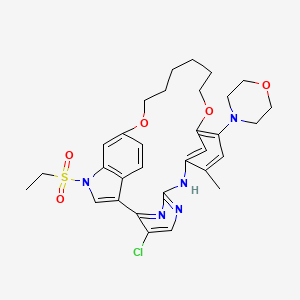
![(Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10831577.png)
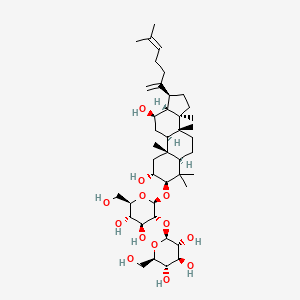
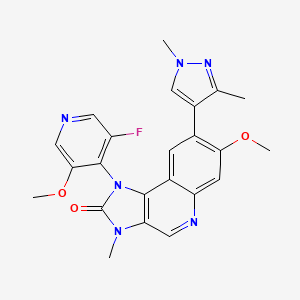
![3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B10831607.png)
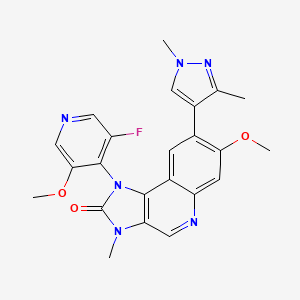

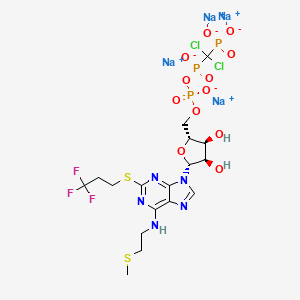
![1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10831628.png)
